![molecular formula C14H15NS3 B2882295 4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 316358-50-6](/img/structure/B2882295.png)
4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,7,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (TMDQT) is an important and widely studied compound in the field of organic chemistry. It is a relatively new compound, first synthesized in 2003 by researchers at the University of Tokyo. Since then, it has been studied for its potential applications in a variety of fields, including medicine, pharmacology, and biochemistry. In
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated various synthetic pathways and chemical reactivity of compounds structurally related to "4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione." For example, El‐Hiti et al. (2003) explored the synthesis of novel modified 3-substituted 1H-quinoxaline-2-thiones via side-chain lithiation, showcasing the compound's utility in preparing modified derivatives with potential applications in drug development and material science El‐Hiti, 2003.
Protein Kinase Inhibitors
Medvedeva and Shikhaliev (2022) designed and synthesized derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione that exhibited significant inhibition of JAK3 and other kinases, indicating their potential as therapeutic agents for cancer and other multifactorial diseases Medvedeva & Shikhaliev, 2022.
Coordination Chemistry
Complexes based on π-conjugated polypyridyl ligands with tetrathiafulvalenes, such as those studied by Li et al. (2011), demonstrate the potential of thiol-containing quinoline derivatives in creating novel metal-organic frameworks and coordination compounds with unique electronic and structural properties Li et al., 2011.
Organic Electronics
Raper (1996) discussed the coordination behavior of heterocyclic thionates, highlighting their applications in developing new materials for electronics and photonics due to their unique electron-donating and -accepting properties Raper, 1996.
properties
IUPAC Name |
4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS3/c1-7-5-9-10(6-8(7)2)15-14(3,4)12-11(9)13(16)18-17-12/h5-6,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMAVAXMEKMYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=S)SS3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.